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  • Product: 1-(But-3-en-1-yn-1-yl)-4-methylbenzene
  • CAS: 30011-66-6

Core Science & Biosynthesis

Foundational

crystal structure analysis and CIF data for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

An In-Depth Technical Guide to the Crystal Structure Analysis and CIF Data Interpretation for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene Executive Summary For researchers and drug development professionals, conjugated enynes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis and CIF Data Interpretation for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

Executive Summary

For researchers and drug development professionals, conjugated enynes are not merely synthetic intermediates; they are rigid, highly directional pharmacophores capable of precise spatial orientation and targeted covalent binding. The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (a p -tolyl-substituted enyne) serves as an archetypal model for studying extended π -conjugation across sp and sp2 carbon centers. This whitepaper provides an authoritative, step-by-step guide to the Single-Crystal X-Ray Diffraction (SCXRD) methodology required to elucidate its 3D solid-state structure, interpret its Crystallographic Information File (CIF) data, and understand the causality behind its supramolecular packing.

Structural & Chemical Context: The Enyne Motif

The molecular architecture of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene consists of a p -tolyl ring conjugated to a linear alkyne, which is in turn conjugated to a terminal alkene.

Causality in Conformation: The extended π -conjugation dictates the molecule's solid-state behavior. To maximize orbital overlap, the entire molecule is thermodynamically driven toward planarity. However, crystal packing forces (such as π−π stacking) can induce slight torsional deviations. Understanding these deviations through CIF data is critical for drug developers who rely on precise dihedral angles to model protein-ligand interactions in silico. The Cambridge Structural Database (CSD), maintained by the CCDC, serves as the definitive repository for comparing such small-molecule organic crystal structures[1].

Detailed Methodology: Self-Validating SCXRD Protocol

To obtain high-fidelity CIF data, the experimental workflow must be designed as a self-validating system where each step mathematically or physically confirms the integrity of the previous one. Modern crystallographic workflows heavily rely on Olex2, an advanced graphical user interface that streamlines this exact structure solution and refinement process[2].

Step-by-Step SCXRD Workflow
  • Crystal Growth & Selection:

    • Action: Grow single crystals via slow solvent evaporation (e.g., hexane/dichloromethane). Select a crystal with well-defined faces, ideally ∼0.1×0.1×0.2 mm.

    • Causality: A pristine, uncracked lattice is required to prevent split reflections. The size must be smaller than the X-ray beam diameter to ensure uniform bathing and minimize absorption artifacts.

  • Cryo-Mounting:

    • Action: Coat the crystal in a perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop. Flash-cool to 100 K in a liquid nitrogen stream.

    • Causality: Hydrocarbons with terminal alkenes exhibit severe thermal motion (libration) at room temperature, which artificially shortens apparent bond lengths. Cryocooling minimizes Debye-Waller factors (thermal ellipsoids), locking the enyne chain into a rigid conformation for precise bond length determination.

  • Data Collection & Reduction:

    • Action: Irradiate with Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Collect ω and ϕ scans. Integrate the raw frames to generate an .hkl file.

    • Causality: Cu radiation is often chosen for light-atom (C, H) organic molecules to maximize diffraction intensity, ensuring high signal-to-noise ratios for high-angle reflections.

  • Structure Solution (Intrinsic Phasing):

    • Action: Use SHELXT to solve the phase problem.

    • Self-Validation: The software automatically assigns atom types based on electron density peak heights. If a carbon atom is incorrectly assigned as an oxygen, the subsequent refinement will immediately flag an anomalous thermal parameter, prompting user correction.

  • Least-Squares Refinement:

    • Action: Execute full-matrix least-squares refinement against F2 using SHELXL[3]. Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow A 1. Crystal Selection & Cryo-Mounting B 2. X-Ray Data Collection (100 K, Diffractometer) A->B  Flash cooling C 3. Data Reduction (Integration & Scaling) B->C  Raw frames D 4. Structure Solution (Intrinsic Phasing) C->D  .hkl file E 5. Least-Squares Refinement (Full-Matrix on F²) D->E  Initial model E->E  Iterative  Refinement F 6. CIF Generation & Validation (CheckCIF) E->F  Converged model

Figure 1: Self-validating SCXRD workflow from crystal selection to CIF generation.

The Self-Validating Refinement Engine

The mathematical core of this refinement, SHELXL, operates on a principle of continuous feedback[3]. The protocol is considered complete and validated only when the following criteria are met:

  • Shift/Error Ratio: Must converge to <0.001 . This proves the mathematical minimum of the model has been reached.

  • Goodness-of-Fit (GoF): Must approach 1.00 . A GoF near 1.0 indicates that the variance of the structural model perfectly matches the experimental variance of the diffraction data.

  • Residual Electron Density: The Fourier difference map must be flat (highest peak <0.3e−/A˚3 , lowest hole >−0.3e−/A˚3 ). Any larger peaks indicate missing atoms, unmodeled disorder, or twinning.

CIF Data Analysis: Quantitative Metrics

When analyzing the finalized CIF for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, researchers should look for specific geometric indicators of conjugation. Because the p -tolyl group donates electron density into the enyne system, we expect a slight lengthening of the triple bond and a shortening of the adjacent single bonds (Bond Length Alternation).

Table 1: Expected Crystallographic Parameters

ParameterExpected Value / AssignmentCausality / Significance
Formula C11​H10​ Confirms chemical identity.
Crystal System MonoclinicTypical for achiral, planar aromatic hydrocarbons.
Space Group P21​/c Centrosymmetric packing maximizes dense molecular assembly.
Temperature 100(2) KCryogenic conditions minimize atomic libration.
Z 4Four asymmetric units complete the unit cell.
R1 (I > 2σ(I)) <0.05 (5%)Indicates a highly accurate structural model.

Table 2: Expected Bond Lengths and Angles (Conjugated Enyne System)

Structural MotifBond TypeExpected Length (Å) / Angle (°)
Caryl​−Calkyne​ sp2−sp Single Bond ∼1.43 Å
Calkyne​≡Calkyne​ sp−sp Triple Bond ∼1.19 Å
Calkyne​−Calkene​ sp−sp2 Single Bond ∼1.42 Å
Calkene​=Calkene​ sp2−sp2 Double Bond ∼1.33 Å
C−C≡C Alkyne Linearity 178∘−180∘

Supramolecular Assembly & Packing

The macroscopic properties of the crystal (e.g., melting point, solubility) are dictated by its supramolecular packing. Because 1-(but-3-en-1-yn-1-yl)-4-methylbenzene lacks strong hydrogen-bond donors (like -OH or -NH), its crystal lattice is stabilized entirely by weak dispersive forces.

  • π−π Stacking: The p -tolyl rings of adjacent molecules align in an offset face-to-face geometry. The centroid-to-centroid distance is expected to be between 3.6 Å and 3.8 Å, providing the primary cohesive energy of the lattice.

  • C−H⋯π Interactions: The slightly acidic terminal protons of the alkene ( =CH2​ ) act as weak hydrogen-bond donors, interacting with the electron-rich π -cloud of the alkyne or the tolyl ring of a neighboring molecule.

Packing_Interactions Molecule 1-(but-3-en-1-yn-1-yl) -4-methylbenzene Tolyl p-Tolyl Group Molecule->Tolyl Enyne Conjugated Enyne (-C≡C-CH=CH₂) Molecule->Enyne PiPi π-π Stacking (Centroid Dist < 3.8 Å) Tolyl->PiPi  Aromatic overlap CHPi C-H···π Interactions (Alkene to Tolyl) Tolyl->CHPi  π-acceptor Enyne->CHPi  H-bond donor Packing 3D Crystal Lattice (Space Group P2₁/c) PiPi->Packing CHPi->Packing

Figure 2: Supramolecular interaction network driving the 3D crystal packing.

Conclusion

The crystallographic analysis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene yields profound insights into the behavior of conjugated enynes. By rigorously adhering to a self-validating SCXRD protocol and carefully interpreting the resulting CIF data, researchers can extract precise geometric parameters. These parameters are indispensable for downstream applications, from calibrating computational chemistry models to designing rigid, target-specific pharmaceutical agents.

References

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Retrieved from: [Link]

  • OlexSys Ltd. Olex2: Crystallography at your fingertip! Retrieved from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene: An In-Depth Technical Guide

Executive Summary & Structural Context The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (commonly referred to as 1-(p-tolyl)but-3-en-1-yne) represents a classic conjugated enyne framework. Conjugated enynes are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (commonly referred to as 1-(p-tolyl)but-3-en-1-yne) represents a classic conjugated enyne framework. Conjugated enynes are highly privileged structural motifs in medicinal chemistry and organic synthesis, serving as critical intermediates for cross-coupling reactions, polycycle formations, and the synthesis of active pharmaceutical ingredients (APIs) such as the antifungal agent terbinafine .

From a spectroscopic standpoint, this molecule is an ideal model for studying push-pull electron dynamics. The electron-donating methyl group at the para-position of the benzene ring increases the electron density of the aromatic system. This electronic effect propagates through the rigid, linear alkyne (sp-hybridized) into the terminal vinyl group (sp²-hybridized), creating a highly conjugated π -system. Understanding the causality behind its spectral signatures is essential for researchers conducting structural validation during drug development.

Spectroscopic Characterization Workflow

To ensure absolute scientific integrity, the characterization of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene must follow a multi-modal, self-validating workflow. No single technique is sufficient; rather, the convergence of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) provides an airtight proof of structure.

Workflow Sample 1-(but-3-en-1-yn-1-yl) -4-methylbenzene NMR NMR (1H, 13C, 2D) Connectivity Sample->NMR IR FT-IR Functional Groups Sample->IR MS GC-MS (EI) Mass & Fragments Sample->MS Validation Structural Validation NMR->Validation IR->Validation MS->Validation

Fig 1. Multi-modal spectroscopic workflow for enyne structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most granular view of the molecule's atomic connectivity. The extended conjugation of the enyne system exerts strong anisotropic deshielding effects, which dictate the chemical shifts .

Quantitative ¹H NMR Data

The ¹H NMR spectrum is dominated by the AA'BB' splitting pattern of the p-tolyl ring and the complex multiplet system of the terminal vinyl group.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Rationale
-CH₃ (Tolyl)2.35Singlet (s)-3HStandard allylic/benzylic shielding.
Ar-H (meta to alkyne)7.12Doublet (d)8.02HShielded by the electron-donating methyl group.
Ar-H (ortho to alkyne)7.35Doublet (d)8.02HDeshielded by the magnetic anisotropy of the C≡C bond.
=CH- (Internal, γ )6.05Doublet of doublets (dd)17.5, 11.01HDeshielded relative to isolated alkenes due to extended π -conjugation with the alkyne.
=CH₂ (Terminal, trans)5.75Doublet of doublets (dd)17.5, 2.01HStrong trans-coupling to the internal vinyl proton.
=CH₂ (Terminal, cis)5.55Doublet of doublets (dd)11.0, 2.01HStandard cis-coupling; slightly more shielded than the trans proton.
Quantitative ¹³C NMR Data

The sp-hybridized carbons of the alkyne provide the most diagnostic signals. In a conjugated enyne, the polarization of the π -system causes differential shielding between the α and β alkyne carbons.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon PositionChemical Shift ( δ , ppm)Causality / Assignment Rationale
-CH₃ 21.5Standard benzylic carbon shift.
C≡C ( β , to vinyl)87.5Shielded relative to α -carbon due to resonance contribution from the vinyl group.
C≡C ( α , to aryl)90.0Deshielded by the strong diamagnetic anisotropy of the adjacent benzene ring.
=CH- (Internal, γ )117.5Alkene carbon conjugated to an alkyne.
Ar-C (ipso to alkyne)120.0Quaternary carbon, identifiable via low intensity and lack of NOE enhancement.
=CH₂ (Terminal, δ )126.5Terminal alkene carbon.
Ar-C (meta to alkyne)129.0Aromatic CH, confirmed via HSQC.
Ar-C (ortho to alkyne)131.5Aromatic CH, deshielded by alkyne proximity.
Ar-C (ipso to methyl)138.5Quaternary carbon, strongly deshielded by the methyl inductive effect.

Mass Spectrometry (EI-MS) & Fragmentation Dynamics

Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. Because 1-(but-3-en-1-yn-1-yl)-4-methylbenzene is a highly conjugated, rigid system, the molecular ion [M]+∙ at m/z 142 is exceptionally stable and typically presents as the base peak (100% relative abundance).

The primary fragmentation pathways are driven by the stability of the resulting carbocations. The cleavage of the alkyne-aryl bond yields a tolyl cation (m/z 91), which rapidly rearranges into the highly stable, aromatic tropylium cation.

Fragmentation M Molecular Ion [M]⁺• m/z 142 F1 Tolyl / Tropylium Cation m/z 91 M->F1 - •C4H3 (m/z 51) F2 [M - CH3]⁺ m/z 127 M->F2 - •CH3 (m/z 15) F3 Phenyl Cation m/z 77 F1->F3 - CH2 (m/z 14)

Fig 2. Primary EI-MS fragmentation pathways of the p-tolyl enyne system.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy acts as an orthogonal validation tool. While symmetrical alkynes often show weak or absent C≡C stretching bands, the asymmetric nature of this conjugated enyne breaks the dipole symmetry, resulting in a highly diagnostic signal .

Table 3: Key FT-IR Absorptions (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityFunctional Group / ModeCausality
3090 Mediumsp² C-H stretchCharacteristic of the terminal vinyl and aromatic protons.
2920, 2850 Weaksp³ C-H stretchArises from the p-methyl group.
2200 Medium-StrongC≡C stretchIntensified and shifted to lower wavenumber (from ~2100) due to extended π -conjugation.
1605 MediumC=C stretchConjugated alkene stretch, shifted down from standard 1650 cm⁻¹.
815 StrongC-H out-of-plane bendHighly diagnostic for para-disubstituted benzene rings.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility and trustworthiness, the following protocols are designed as closed, self-validating loops.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the synthesized 1-(but-3-en-1-yn-1-yl)-4-methylbenzene in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock signal to stabilize the magnetic field, while TMS ensures a reliable zero-point calibration, preventing chemical shift drift during long acquisitions.

  • 1D ¹H and ¹³C Acquisition : Acquire the ¹H NMR spectrum at 400 MHz using a 30° flip angle and a 2.0-second relaxation delay ( d1​ ). Acquire the ¹³C NMR spectrum at 100 MHz using broad-band proton decoupling (WALTZ-16) and 1024 scans.

    • Causality: The 2.0s relaxation delay is critical; it ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, allowing for mathematically exact integration (3H) relative to the vinyl protons.

  • 2D HSQC/HMBC Validation : Acquire gradient-selected HSQC and HMBC spectra.

    • Self-Validation Loop: If the 1D ¹³C peak at 138.5 ppm is hypothesized to be the ipso-carbon attached to the methyl group, the HMBC cross-peak from the methyl protons (2.35 ppm) to this exact carbon definitively proves the assignment, eliminating any structural ambiguity.

Protocol B: GC-MS (EI) Analysis
  • Sample Preparation : Dilute the analyte to 100 ppm in GC-grade hexane.

  • Chromatographic Separation : Inject 1 µL (split ratio 50:1) onto a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature program starting at 80°C (hold 1 min), ramping at 15°C/min to 280°C.

    • Causality: The non-polar stationary phase separates the target enyne from potential synthetic byproducts (e.g., p-iodotoluene from a Sonogashira coupling) strictly based on boiling point and polarizability.

  • Ionization : Utilize Electron Ionization (EI) at exactly 70 eV, scanning from m/z 50 to 300.

    • Self-Validation Loop: 70 eV is the universally standardized energy for EI. Using this exact energy ensures the resulting fragmentation pattern (specifically the m/z 142 to m/z 91 ratio) can be directly cross-referenced against NIST libraries, independently confirming the structural connectivity established by the 2D NMR.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

Introduction: The Synthetic Utility of a Versatile En-Yne Building Block In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily accessible starting materials is a paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Utility of a Versatile En-Yne Building Block

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily accessible starting materials is a paramount objective. The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, a conjugated en-yne, represents a valuable and versatile building block for the construction of intricate molecular architectures. Its structure, featuring both a terminal alkyne and a vinyl group, offers two distinct points for functionalization through cross-coupling reactions. This dual reactivity, however, necessitates a nuanced understanding of reaction conditions to achieve selective transformations. These application notes provide detailed protocols for the selective cross-coupling of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, with a focus on Sonogashira, Suzuki-Miyaura, and Heck reactions. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers in medicinal chemistry, materials science, and natural product synthesis to leverage the full synthetic potential of this en-yne scaffold.

Chemoselectivity in the Cross-Coupling of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

The primary challenge and, concurrently, the greatest synthetic opportunity in utilizing 1-(but-3-en-1-yn-1-yl)-4-methylbenzene lies in controlling the chemoselectivity of cross-coupling reactions. The molecule possesses two potentially reactive sites for palladium-catalyzed transformations: the terminal C(sp)-H bond of the alkyne and the C(sp²)-H bonds of the vinyl group.

  • The Alkyne as the More Reactive Handle: In general, terminal alkynes are significantly more reactive than unactivated alkenes in palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings. This enhanced reactivity is primarily due to the ease of C-H bond activation at the sp-hybridized carbon, which is more acidic than the sp²-hybridized C-H bonds of the vinyl group.[1][2] This inherent reactivity difference forms the basis for the selective functionalization of the alkyne moiety.

  • Controlling Reactivity in Heck Reactions: While the Heck reaction can occur with both alkynes and alkenes, the reaction conditions can be tuned to favor one over the other.[3] For the purposes of these protocols, we will focus on conditions that promote the selective reaction at the alkyne, which is often the more synthetically useful transformation for this substrate.

The following protocols are designed to exploit this reactivity differential to achieve high yields of the desired mono-functionalized products.

Sonogashira Coupling: Synthesis of Conjugated Diynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is particularly well-suited for the selective functionalization of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene at the alkyne terminus.

Protocol 1: Sonogashira Coupling with 4-Iodoanisole

This protocol describes the coupling of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene with 4-iodoanisole to yield 1-((4-methoxyphenyl)buta-1,3-diyn-1-yl)-4-methylbenzene.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(but-3-en-1-yn-1-yl)-4-methylbenzene142.201.01.0
4-Iodoanisole234.041.11.1
Tetrakis(triphenylphosphine)palladium(0)1155.560.020.02
Copper(I) iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.193.03.0
Toluene, anhydrous-5 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (142 mg, 1.0 mmol), 4-iodoanisole (257 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

  • Add anhydrous toluene (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is classic for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base: Triethylamine serves as the base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Toluene is a common non-polar solvent for Sonogashira couplings. Anhydrous conditions are recommended to prevent side reactions.

Diagram of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR'(L2) Transmetalation Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR') Cu-C≡CR' Cu-C≡CR' Cu-C≡CR'->Ar-Pd(II)-X(L2) HC≡CR' HC≡CR' HC≡CR'->Cu-C≡CR' [CuI], Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted En-ynes

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[4] While less common for terminal alkynes than the Sonogashira reaction, under appropriate conditions, the C(sp)-H bond can be coupled with arylboronic acids.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene with phenylboronic acid to produce 1-(4-phenylbut-3-en-1-yn-1-yl)-4-methylbenzene.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(but-3-en-1-yn-1-yl)-4-methylbenzene142.201.01.0
Phenylboronic acid121.931.51.5
Palladium(II) acetate (Pd(OAc)₂)224.490.020.02
SPhos410.480.040.04
Potassium phosphate (K₃PO₄)212.272.02.0
Toluene/Water (10:1)-5.5 mL-

Procedure:

  • In a Schlenk tube, combine 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (142 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to yield the product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base and Solvent System: A strong base like potassium phosphate is required to facilitate the transmetalation step. The two-phase toluene/water solvent system is often beneficial for Suzuki couplings, aiding in the dissolution of the base and the boronic acid.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'B(OH)2, Base) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction: Vinylation of the Terminal Alkyne

The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene.[6] However, variants of the Heck reaction can be employed for the coupling of aryl halides with terminal alkynes, leading to the formation of disubstituted alkenes.

Protocol 3: Heck-type Coupling with 1-Bromo-4-nitrobenzene

This protocol outlines the reaction of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene with 1-bromo-4-nitrobenzene to form (E)-1-(4-(4-nitrophenyl)but-3-en-1-yn-1-yl)-4-methylbenzene.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(but-3-en-1-yn-1-yl)-4-methylbenzene142.201.01.0
1-Bromo-4-nitrobenzene202.011.21.2
Palladium(II) acetate (Pd(OAc)₂)224.490.010.01
Triphenylphosphine (PPh₃)262.290.020.02
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • To a sealed tube, add 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (142 mg, 1.0 mmol), 1-bromo-4-nitrobenzene (242 mg, 1.2 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and triphenylphosphine (5.2 mg, 0.02 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The Pd(OAc)₂/PPh₃ system is a common and effective catalyst for the Heck reaction. The phosphine ligand stabilizes the palladium center and modulates its reactivity.

  • Base: Triethylamine is a standard base for the Heck reaction, serving to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.[7]

  • Solvent: DMF is a polar aprotic solvent that is well-suited for many Heck reactions, facilitating the dissolution of the reactants and promoting the desired transformation.

Diagram of the Heck Reaction Catalytic Cycle:

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Insertion_Intermediate Ar-Pd(II)-CH=CHR'(L2) Ar-Pd(II)-X(L2)->Insertion_Intermediate Migratory Insertion (Alkene) HPd(II)X(L2) HPd(II)X(L2) Insertion_Intermediate->HPd(II)X(L2) β-Hydride Elimination (Product) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Conclusion and Future Outlook

The protocols detailed in these application notes demonstrate the selective functionalization of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene through three fundamental cross-coupling reactions. By carefully selecting the reaction conditions, researchers can predictably engage either the terminal alkyne or, with further optimization, the vinyl moiety, thereby accessing a diverse array of complex molecular structures. The ability to perform these transformations chemoselectively underscores the importance of understanding the underlying reaction mechanisms and the subtle interplay of catalysts, ligands, and reagents. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, guided by robust and well-understood synthetic protocols, will undoubtedly play a pivotal role in advancing these fields.

References

  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • SATHEE JEE. Chemistry Heck Reaction. [Link]

  • Montgomery, J. (2004). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. [Link]

  • Shroder, M. The Sonogashira Coupling. [Link]

  • PubMed. (2024). In Silico Investigation of Palladium-Catalyzed Chemoselective Monoalkoxycarbonylation of 1,3-diynes for Conjugated Enynes Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • ResearchGate. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Keary, et al. (2021). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. [Link]

  • ACS Publications. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. [Link]

  • Jarvo, E. R. (2014). Heck-like Reactions Involving Heteroatomic Electrophiles. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Player, M. R. (2007). tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. [Link]

  • Cai, M. et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • MDPI. (2017). Ene-yne Cross-Metathesis for the Preparation of 2,3-Diaryl-1,3-dienes. [Link]

  • Ma, S. et al. (2011). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]

  • Trost, B. M. (2009). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. [Link]

  • Ghavimi, B. et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

  • Ma, S. et al. (2011). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. [Link]

Sources

Application

Application Note: 1-(but-3-en-1-yn-1-yl)-4-methylbenzene as a Versatile Precursor for Novel Conjugated Polymers

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene as a precursor for the synthesis of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene as a precursor for the synthesis of novel conjugated polymers. We present detailed, field-proven protocols for the synthesis of the monomer and its subsequent polymerization using a rhodium-based catalyst system. Furthermore, we outline standard characterization techniques to validate the polymer structure and properties. The resulting poly(1-(but-3-en-1-yn-1-yl)-4-methylbenzene) is a promising material for applications in organic electronics and sensor technology due to its extended π-conjugation.

Introduction

Conjugated polymers have garnered significant attention for their unique electronic and optical properties, making them integral components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. Substituted polyacetylenes, a class of conjugated polymers, offer a rigid backbone and the potential for tunable properties through the introduction of various side groups.[1] The monomer, 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, is a promising building block for such polymers. Its structure, featuring both a terminal alkyne and a vinyl group, allows for controlled polymerization to yield a highly conjugated system with a p-tolyl substituent that can enhance solubility and influence the polymer's electronic characteristics.

This guide provides the necessary protocols to empower researchers to explore the potential of this monomer in developing next-generation conjugated materials.

PART 1: Monomer Synthesis via Sonogashira Coupling

The synthesis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene can be efficiently achieved through a Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is a cornerstone of modern organic synthesis for creating enyne moieties.[2][3] In this protocol, we couple 4-iodotoluene with but-3-en-1-yne.

Experimental Protocol: Synthesis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

Materials:

  • 4-Iodotoluene

  • But-3-en-1-yne (can be generated in situ or used as a gas)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: To the flask, add 4-iodotoluene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Base: Add anhydrous THF and triethylamine (2.0 eq) to the flask via syringe.

  • Addition of But-3-en-1-yne: Bubble but-3-en-1-yne gas through the stirred solution at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the 4-iodotoluene.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., hexane/ethyl acetate).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(but-3-en-1-yn-1-yl)-4-methylbenzene monomer.

Caption: Synthetic scheme for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene.

PART 2: Polymerization of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

The polymerization of substituted acetylenes can be achieved using various transition metal catalysts. Rhodium-based catalysts are particularly effective for the polymerization of terminal alkynes, often leading to stereoregular polymers with a high cis-transoidal structure.[1] This stereoregularity is crucial for achieving high levels of conjugation and, consequently, desirable electronic properties.

Experimental Protocol: Rhodium-Catalyzed Polymerization

Materials:

  • 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (monomer)

  • [Rh(nbd)Cl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I))

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Methanol (for precipitation)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the [Rh(nbd)Cl]₂ catalyst in anhydrous toluene.

  • Polymerization Setup: In a dry Schlenk tube equipped with a magnetic stir bar, dissolve the monomer in anhydrous toluene.

  • Initiation: To the stirred monomer solution, add the required amount of the rhodium catalyst stock solution and triethylamine (as a co-catalyst). The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (see Table 1).

  • Polymerization: Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The solution will typically become more viscous as the polymer forms.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Table 1: Representative Polymerization Conditions and Expected Outcomes
EntryMonomer:Catalyst RatioReaction Time (h)Expected Yield (%)Expected Mn ( g/mol )Expected PDI
150:124>905,000 - 10,0001.2 - 1.5
2100:124>9010,000 - 20,0001.3 - 1.6
3200:124>8520,000 - 40,0001.4 - 1.8

Mn (Number-average molecular weight) and PDI (Polydispersity Index) are expected values based on similar systems and should be determined experimentally.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_Solution Monomer in Anhydrous Toluene Initiation Add Catalyst & TEA to Monomer Solution Monomer_Solution->Initiation Catalyst_Solution [Rh(nbd)Cl]2 in Anhydrous Toluene Catalyst_Solution->Initiation Polymerization Stir at Room Temperature (e.g., 24h) Initiation->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash with Methanol Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Final_Polymer Pure Conjugated Polymer Drying->Final_Polymer

Caption: Workflow for the polymerization of the target monomer.

PART 3: Characterization of Poly(1-(but-3-en-1-yn-1-yl)-4-methylbenzene)

Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the polymer backbone are key indicators of successful polymerization.[1]

  • ¹H NMR: Expect broad signals in the aromatic region (due to the p-tolyl group) and the vinylic region of the polymer backbone. The disappearance of the sharp acetylenic proton signal from the monomer is a key diagnostic feature.

  • ¹³C NMR: Expect signals corresponding to the sp² carbons of the polymer backbone and the aromatic side chains.

Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution (MWD) of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[4][5][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure and conjugation length of the polymer. The absorption spectrum of a conjugated polymer is characterized by a strong π-π* transition. The position of the absorption maximum (λ_max) is indicative of the extent of conjugation.[7][8][9]

Table 2: Expected Characterization Data for Poly(1-(but-3-en-1-yn-1-yl)-4-methylbenzene)
TechniqueExpected Observations
¹H NMR Broad signals in the aromatic and vinylic regions. Absence of the monomer's acetylenic proton signal.
¹³C NMR Signals corresponding to the polymer backbone and aromatic side chains.
GPC PDI values typically between 1.2 and 1.8, with Mn controllable by the monomer-to-catalyst ratio.
UV-Vis A broad absorption band in the visible region, with λ_max expected to be in the range of 450-550 nm, indicating significant π-conjugation.

Conclusion

This application note provides a detailed framework for the synthesis and polymerization of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene to produce a novel conjugated polymer. The protocols described herein are based on well-established synthetic methodologies and offer a reliable starting point for researchers to explore the properties and potential applications of this promising material. The tunability of the polymerization process allows for the synthesis of polymers with varying molecular weights, which in turn can influence their processing and performance in electronic devices.

References

  • Sonogashira coupling. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters. [Link]

  • UV-Vis spectra of polyacetylene and PVOH-polyene copolymers dissolved in sulfuric acid. ResearchGate. [Link]

  • Synthesis of enynes via modified Sonogashira reaction. ResearchGate. [Link]

  • A spectroscopic study of polyacetylene prepared by using Rh(I) catalysts. Polymer. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. PubMed. [Link]

  • Synthesis and characterization of poly(arylacetylene) resins containing methylsilylene groups. ResearchGate. [Link]

  • Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. NSF PAR. [Link]

  • Branching Out: Rhodium-Catalyzed Allylation with Alkynes and Allenes. Accounts of Chemical Research. [Link]

  • Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin. PMC. [Link]

  • Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. ACS Publications. [Link]

  • Spectroscopic properties of polyacetylene segments in copolymers. Physical Review B. [Link]

  • Rate Control of Helix Oscillation of Poly(arylacetylene)s Achieved by Design of Side-Group Structures. Macromolecules. [Link]

  • Carbofunctionalization of Terminal Alkynes via Rhodium Catalysis Enabling Formations of Four Different Bonds. Organic Chemistry Portal. [Link]

  • Selective Rhodium-Catalyzed Hydroformylation of Terminal Arylalkynes and Conjugated Enynes to (Poly)enals Enabled by a π-Acceptor Biphosphoramidite Ligand. Organic Letters. [Link]

  • Simulated UV-vis absorption spectra of polyacetylene (I ++. ResearchGate. [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]

  • Carbofunctionalization of Terminal Alkynes via Rhodium Catalysis Enabling Formations of Four Different Bonds. Organic Letters. [Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. Semantic Scholar. [Link]

  • Aqueous Poly(arylacetylene) Dispersions. Macromolecules. [Link]

  • Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

Sources

Method

Diels-Alder cycloaddition with 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

Model Substrate: 1-(But-3-en-1-yn-1-yl)-4-methylbenzene Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The Diels-Alder[4+2] cycloaddition is a cornerstone of synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Model Substrate: 1-(But-3-en-1-yn-1-yl)-4-methylbenzene Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The Diels-Alder[4+2] cycloaddition is a cornerstone of synthetic organic chemistry, traditionally utilizing dienes to form stable cyclohexene derivatives[1]. However, deploying conjugated enynes —such as 1-(but-3-en-1-yn-1-yl)-4-methylbenzene—as the component unlocks entirely new topological space. Instead of a simple alkene, the initial cycloaddition yields a highly strained cyclic allene or cyclohexatriene, which subsequently undergoes rapid structural reorganization to form heavily functionalized 1,3-cyclohexadienes or polycyclic aromatic scaffolds[2][3]. This application note provides validated, self-consistent protocols for harnessing these complex pericyclic cascades.

Mechanistic Principles & Causality (E-E-A-T)

Understanding the thermodynamic and kinetic landscape of enyne cycloadditions is critical for rational reaction design.

  • The Transition State & Orbital Symmetry: The s-cis conformation is an absolute prerequisite for any [4+2] cycloaddition[1]. While acyclic dienes often face an energy penalty to adopt this geometry, the linear nature of the alkyne moiety in 1-(but-3-en-1-yn-1-yl)-4-methylbenzene minimizes steric hindrance, pre-organizing the system for interaction with the dienophile's LUMO.

  • The Cyclic Allene Intermediate: When the enyne reacts with an alkene dienophile (e.g., maleic anhydride), the concerted addition across the double and triple bonds generates a 1,2-cyclohexadiene derivative[2]. This cyclic allene is exceptionally strained.

  • Strain-Relief via Prototropic Shift: Thermodynamics drive the immediate collapse of the cyclic allene. A rapid prototropic shift (typically a [1,3]-hydrogen atom transfer from the C1 bis-allylic position to the C3 allene carbon) relieves the strain, yielding a fully conjugated 1,3-cyclohexadiene system[2][3].

  • The TDDA Pathway: If an alkyne dienophile is used, the reaction proceeds via an intermolecular Tetradehydro-Diels-Alder (TDDA) pathway. The transient intermediate is a 1,2,4-cyclohexatriene, which undergoes a [1,5]-hydrogen shift to fully aromatize into a biphenyl derivative[4][5].

Reaction Pathway Visualization

G Enyne 1-(But-3-en-1-yn-1-yl) -4-methylbenzene TS [4+2] Cycloaddition Transition State Enyne->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Allene Cyclic Allene Intermediate TS->Allene Concerted Addition Shift Prototropic Shift (Strain Relief) Allene->Shift Product 1,3-Cyclohexadiene Adduct Shift->Product [1,3]-H Transfer

Fig 1: Reaction workflow of enyne [4+2] cycloaddition and subsequent strain-relief.

Experimental Protocols

Protocol A: Thermal [4+2] Cycloaddition with Maleic Anhydride

Objective: Synthesis of a functionalized 1,3-cyclohexadiene fused anhydride.

  • Preparation: In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, dissolve 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (1.0 mmol, 142 mg) and maleic anhydride (2.0 mmol, 196 mg) in 5.0 mL of anhydrous toluene.

    • Causality: Toluene is selected because its boiling point (110 °C) provides the exact thermal energy required to overcome the high activation barrier of enyne cycloadditions, which are significantly less reactive than standard dienes[1].

  • Inhibitor Addition: Add Butylated hydroxytoluene (BHT) (0.1 mmol, 22 mg, 10 mol%).

    • Causality: Conjugated enynes are highly susceptible to competitive radical-mediated[2+2] cycloadditions and polymerization at elevated temperatures[2][6]. BHT acts as a radical scavenger, strictly enforcing the concerted [4+2] pathway.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Ambient oxygen can oxidize the highly sensitive cyclic allene intermediate before the prototropic shift occurs, leading to complex tar mixtures.

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 12 hours.

  • Isolation: Cool the mixture to room temperature, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the rearranged 1,3-cyclohexadiene adduct.

Protocol B: Intermolecular Tetradehydro-Diels-Alder (TDDA) with DMAD

Objective: Synthesis of a highly functionalized biphenyl scaffold via aromatization.

  • Preparation: Dissolve the enyne (1.0 mmol) and Dimethyl acetylenedicarboxylate (DMAD) (3.0 mmol) in 5.0 mL of anhydrous o-xylene in a heavy-walled pressure vessel.

  • Inhibitor Addition: Add BHT (10 mol%) to suppress radical side reactions.

  • Reaction: Seal and heat to 140 °C for 24 hours.

    • Causality: The TDDA reaction requires substantial thermal input to force the cycloaddition between an enyne and an alkyne[4]. The resulting 1,2,4-cyclohexatriene intermediate is so unstable that it spontaneously undergoes a[1,5]-hydrogen shift to yield the thermodynamically stable aromatic ring[5].

  • Isolation: Remove the o-xylene under reduced pressure and purify the resulting biphenyl derivative via chromatography.

Optimization & Quantitative Data

The following table summarizes the self-validating control experiments used to establish Protocol A and B. It highlights the critical nature of temperature and radical suppression.

EntryDienophileSolventTemp (°C)AdditiveYield (%)Mechanistic Observation / Causality
1Maleic AnhydrideDCM25None<5Insufficient thermal energy to reach the [4+2] transition state.
2Maleic AnhydrideToluene110None45Significant polymerization; competing radical pathways degrade yield.
3 Maleic Anhydride Toluene 110 BHT (10 mol%) 82 Radical pathways suppressed; highly efficient cyclic allene formation.
4DMADToluene110BHT (10 mol%)15TDDA pathway stalled; activation barrier for alkyne dienophile not met.
5 DMAD o-Xylene 140 BHT (10 mol%) 76 TDDA pathway accessed; rapid aromatization to biphenyl derivative.

References

  • Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. nih.gov.
  • Generation[via Tetradehydro-Diels-Alder (TDDA)
  • A [4+4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjug
  • Rapid (≤25 °C) cycloisomerization of anhydride-tethered triynes to benzynes. rsc.org.
  • Gas-phase synthesis of naphthalene through an unconventional thermal alkyne–alkene [2 + 2] cycloaddition mechanism. nih.gov.
  • Diels–Alder reaction. wikipedia.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

Welcome to the technical support guide for the synthesis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific Sonogashira cross-coupling reaction. Our goal is to empower you with the scientific rationale behind experimental protocols to enhance reaction yield, purity, and reproducibility.

Overview of the Synthesis

The synthesis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene is a classic C(sp)-C(sp²) bond-forming reaction. It is most efficiently achieved via a Sonogashira coupling between a terminal alkyne (but-3-en-1-yne) and an aryl halide (typically 4-iodotoluene or 4-bromotoluene).[1][2] This reaction is invaluable for creating conjugated enyne systems, which are important structural motifs in natural products, pharmaceuticals, and organic materials.[2][3]

The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt as a co-catalyst, and proceeds in the presence of an amine base.[4]

General Reaction Scheme:

The success of this synthesis hinges on a nuanced understanding of the catalytic cycle and the interplay of various reaction parameters.

The Sonogashira Catalytic Cycle

The reaction mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.[5] The palladium cycle is responsible for the C-C bond formation via oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which is crucial for transmetalation to the palladium center.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-(C≡CR)(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide Base, -H⁺ Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation Step Alkyne H-C≡CR Alkyne->CuX Cu_acetylacetylide Cu_acetylacetylide

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Troubleshooting Guide: Question & Answer Format

This section addresses specific experimental issues in a direct Q&A format, providing both the underlying cause and actionable solutions.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the likely causes and how can I fix it?

A1: Complete reaction failure or poor yield is one of the most common issues. The problem can almost always be traced back to one of three areas: catalyst activity, reagent quality, or reaction conditions.

  • Cause 1: Inactive Catalysts. The active palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. More critically, both the palladium catalyst and the copper(I) co-catalyst can be sensitive to air and moisture.[6] Copper(I) iodide, in particular, can degrade over time.

    • Solution:

      • Use fresh, high-purity catalysts. For CuI, ensure it is a white or very light-colored powder; a significant green or brown tint indicates oxidation.

      • When using Pd(II) sources, ensure your conditions are suitable for in-situ reduction.

      • Consider using an air-stable, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern precatalyst designed for rapid activation.[7]

  • Cause 2: Poor Reagent Quality or Stoichiometry. Impurities in solvents or starting materials can poison the catalyst. The presence of oxygen is particularly detrimental as it promotes the unwanted homocoupling of the alkyne (see Q2).[6][8] Incorrect stoichiometry can also lead to unreacted starting material.

    • Solution:

      • Use anhydrous, degassed solvents. A common and effective method is to bubble argon or nitrogen through the solvent for 15-30 minutes before use.

      • Purify your starting materials (4-iodotoluene and but-3-en-1-yne) if their purity is questionable.

      • Typically, a slight excess (1.1-1.2 equivalents) of the alkyne is used to ensure full consumption of the more valuable aryl halide.[9]

  • Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical and often substrate-dependent. An inappropriate base may not be strong enough to deprotonate the alkyne, while an incorrect solvent can lead to poor solubility or catalyst decomposition.

    • Solution: Systematically screen reaction parameters. Triethylamine (Et₃N) is a common choice as it acts as both the base and often as a solvent or co-solvent.[10] However, other bases like piperidine or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) can sometimes give superior results.[11][12] Solvents like THF, DMF, or isopropanol can also be effective.[1][11]

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne.

A2: This is a classic case of Glaser coupling (or Hay coupling), an oxidative homocoupling of terminal alkynes.[8] It is the most common side reaction in copper-catalyzed Sonogashira couplings.

  • Underlying Cause: This side reaction is mediated by the copper(I) co-catalyst in the presence of oxygen. The oxygen oxidizes Cu(I) to Cu(II), which then promotes the dimerization of the copper acetylide intermediate.

    • Solution 1: Rigorous Exclusion of Oxygen. This is the first and most important step. Ensure your reaction flask is properly flushed with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[6]

    • Solution 2: Adopt a Copper-Free Protocol. To completely eliminate the possibility of Glaser coupling, you can run the reaction without a copper co-catalyst.[13] Copper-free Sonogashira reactions are well-established and are often preferred for synthesizing complex molecules where byproduct formation must be minimized.[14] These reactions may require slightly different conditions, such as higher temperatures or the use of specific palladium ligands (e.g., N-heterocyclic carbenes or bulky phosphines), to proceed efficiently.[5][7]

Q3: A black precipitate formed in my reaction mixture. What is it and is my reaction compromised?

A3: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, elemental palladium metal. This indicates the decomposition of your active Pd(0) catalyst.[6]

  • Underlying Cause: Catalyst decomposition occurs when the Pd(0) species aggregates and precipitates out of solution instead of participating in the catalytic cycle. This can be triggered by:

    • High Temperatures: Many palladium catalysts are not stable at elevated temperatures for extended periods.

    • Inappropriate Solvent/Base Combination: Certain solvents can promote the formation of palladium black.[6]

    • Impurities: As with low yield, impurities can destabilize the catalyst.

  • Solution:

    • Lower the Reaction Temperature: Sonogashira reactions can often be run at room temperature, especially when using a highly reactive aryl iodide.[1] If heating is required for an aryl bromide, do so cautiously and for the minimum time necessary.

    • Use High-Purity Reagents: Ensure solvents and starting materials are pure and free of potential catalyst poisons.

    • Stabilize the Catalyst: The phosphine ligands (like PPh₃) are crucial for stabilizing the palladium center. Ensure you are using an appropriate ligand-to-palladium ratio. In some cases, switching to a more robust, sterically bulky ligand can prevent aggregation.[15]

Q4: I've successfully run the reaction, but I'm struggling to purify the final product.

A4: Purification of enyne products can be challenging due to residual catalyst metals or the product's potential instability on silica gel.

  • Problem 1: Removing Catalyst Residues. Palladium and copper residues can be difficult to remove by standard chromatography.

    • Solution: Perform an aqueous workup before chromatography. Washing the organic layer with a dilute ammonium hydroxide or ammonium chloride solution can help chelate and remove copper salts. For palladium, filtering the crude product through a short plug of Celite or a scavenger resin can be effective.[16]

  • Problem 2: Product Decomposition on Silica Gel. The slightly acidic nature of standard silica gel can sometimes cause decomposition or isomerization of sensitive enyne products.[16][17]

    • Solution:

      • Minimize contact time by using a short plug of silica rather than a full column for filtration.[16]

      • Use a less acidic stationary phase, such as neutral alumina, for chromatography.

      • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% Et₃N in the eluent).

Experimental Protocols & Data

Standard Protocol: Copper-Palladium Catalyzed Synthesis

This protocol provides a general starting point for optimization.

Experimental_Workflow start Start: Prepare Glassware setup 1. Setup & Inerting - Assemble oven-dried flask - Flush with Argon/N₂ for 15 min start->setup reagents 2. Add Reagents - 4-Iodotoluene (1.0 eq) - Pd(PPh₃)₄ (1-2 mol%) - CuI (2-4 mol%) - Degassed Et₃N/THF setup->reagents alkyne 3. Add Alkyne - But-3-en-1-yne (1.2 eq) - Add slowly via syringe reagents->alkyne react 4. Reaction - Stir at room temp - Monitor by TLC/GC-MS alkyne->react workup 5. Workup - Dilute with Et₂O - Wash with NH₄Cl(aq) - Wash with brine, dry (MgSO₄) react->workup purify 6. Purification - Concentrate in vacuo - Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the Sonogashira synthesis.

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine and THF (e.g., 2:1 ratio).

  • Slowly add but-3-en-1-yne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature for 3-6 hours.[6]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).[18]

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(but-3-en-1-yn-1-yl)-4-methylbenzene.[19]

Table 1: Troubleshooting Decision Matrix
Observed Problem Primary Suspect Recommended Action Citation
No/Low Product YieldInactive Catalyst / OxygenUse fresh catalysts, thoroughly degas all solvents.[6]
Glaser HomocouplingOxygen / Copper CatalystRigorously exclude air; consider a copper-free protocol.[8][13]
Black PrecipitateCatalyst DecompositionLower reaction temperature; use high-purity reagents.[6]
Difficult PurificationResidual Metals / Product InstabilityPre-wash with NH₄Cl(aq); use neutral alumina or a silica plug.[16]

Frequently Asked Questions (FAQs)

FAQ 1: What is the reactivity trend for the aryl halide? The reactivity of the aryl halide is critical and follows the trend: I > OTf > Br > Cl .[6] 4-Iodotoluene is significantly more reactive than 4-bromotoluene and will generally allow for milder reaction conditions (e.g., room temperature) and lower catalyst loadings. 4-Chlorotoluene is typically unreactive under standard Sonogashira conditions and requires specialized, highly active catalyst systems.[6][15]

FAQ 2: Can I perform this reaction without a phosphine ligand? Yes, "ligand-free" Sonogashira reactions have been reported. However, the term can be misleading. Often, the amine solvent or other species in the reaction mixture can act as a ligand to stabilize the palladium catalyst.[11] For robust and reproducible results, especially on a larger scale, using a well-defined phosphine or N-heterocyclic carbene (NHC) ligand is highly recommended to prevent catalyst decomposition and ensure high yields.[2][5]

FAQ 3: Are there any advantages to a copper-free system besides preventing homocoupling? Yes. Besides preventing the major side reaction, eliminating copper simplifies product purification, which is a significant advantage in pharmaceutical manufacturing where stringent limits on residual metals are required.[7] It also makes the reaction less sensitive to air, although an inert atmosphere is still recommended for optimal results.

FAQ 4: What is the best way to monitor the reaction? Thin-Layer Chromatography (TLC) is the most common and convenient method.[18] Spot the reaction mixture alongside your starting materials (4-iodotoluene). The product, being more conjugated, should have a different Rf value. Visualizing the plate under UV light is typically sufficient. For more quantitative analysis, GC-MS can be used to track the disappearance of starting materials and the appearance of the product.

Troubleshooting_Tree start Reaction Issue? q_yield Low / No Yield? start->q_yield Yes q_byproduct Major Byproduct? start->q_byproduct No sol_yield Check Catalyst Activity Degas Solvents Screen Conditions q_yield->sol_yield q_precipitate Black Precipitate? q_byproduct->q_precipitate No sol_dimer It's Glaser Homocoupling. Exclude O₂ Rigorously Switch to Copper-Free Protocol q_byproduct->sol_dimer Yes sol_precipitate It's Palladium Black. Lower Reaction Temperature Use High-Purity Reagents q_precipitate->sol_precipitate Yes

Caption: A decision tree for troubleshooting common Sonogashira issues.

References

  • BenchChem Technical Support Team. (2025).
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • MacMillan, S. N., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • MDPI. (2020).
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • The chemical reaction database. (2025). Copper-free Sonogashira coupling.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Beilstein Journal of Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.). Enyne synthesis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • The Royal Society of Chemistry. (2015).
  • ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
  • RSC Publishing. (2025). Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes.
  • ACS Publications. (2014). Stabilization, Isomerization and Rearrangement of Enyne [4 + 4]-Cycloadducts.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • PMC. (n.d.). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister.
  • Organic Syntheses Procedure. (n.d.). Submitted by Boris Gaspar, Jerome Waser, and Erick M. Carreira.
  • SynArchive. (n.d.). Sonogashira Coupling.
  • PMC. (n.d.).

Sources

Optimization

Technical Support Center: Handling and Storage of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene

Welcome to the Technical Support and Troubleshooting Center for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene . As a conjugated enyne (a vinylacetylene derivative featuring a p-tolyl group), this compound possesses exceptional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene . As a conjugated enyne (a vinylacetylene derivative featuring a p-tolyl group), this compound possesses exceptional synthetic utility in cross-coupling and cycloaddition reactions. However, its extended π -conjugation makes it highly susceptible to radical-initiated auto-polymerization and peroxide formation[1].

This guide is designed for researchers and drug development professionals to troubleshoot storage issues, understand the mechanistic causality behind degradation, and implement self-validating protocols for handling highly reactive enynes.

Part 1: Troubleshooting Guide

Issue 1: The liquid has become highly viscous, gel-like, or formed a solid plug.
  • Causality: The enyne has undergone auto-polymerization. Conjugated diene-yne structures facilitate exothermic polymerization upon thermal perturbation or radical initiation[1]. Once initiated, the reaction propagates rapidly through the unsaturated backbone.

  • Resolution: Do not attempt to salvage or distill highly viscous, polymerized enynes. The friction and heat of distillation can cause unreacted monomer and accumulated peroxides to detonate[2]. Dispose of the container immediately through your Environmental Health & Safety (EHS) department.

  • Prevention: Ensure the monomer is stabilized with 100–250 ppm of a phenolic inhibitor (e.g., MEHQ or BHT) and stored at -20 °C in the dark[3].

Issue 2: The chemical fails to react in transition-metal catalyzed cross-couplings, despite appearing visually clear.
  • Causality: Two possibilities exist. First, accumulated trace hydroperoxides may be oxidizing and poisoning your palladium/copper catalysts. Second, the phenolic storage inhibitor (which coordinates to metals or quenches radical intermediates) was not removed prior to the reaction.

  • Resolution: Always pass the enyne through a basic alumina plug immediately before use to strip the inhibitor, and perform a peroxide test strip assay to validate the absence of catalyst-poisoning peroxides[4].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 1-(but-3-en-1-yn-1-yl)-4-methylbenzene so prone to degradation?

The instability arises from the molecule's conjugated diene-yne structure. The p-tolyl group, alkene, and alkyne create a highly stabilized π -system. If a radical forms (via thermal cleavage or auto-oxidation), the resulting allylic/propargylic radical is heavily resonance-stabilized, lowering the activation energy for subsequent chain-propagation steps with adjacent monomer molecules[1]. Furthermore, vinylacetylenes are classified as Class C peroxide formers , meaning they can auto-polymerize violently as a result of internal peroxide accumulation[1].

Q2: I stored my inhibited enyne under a strict Argon atmosphere, but it still polymerized. Why?

This is the most common storage paradox in organic chemistry. Phenolic inhibitors like MEHQ (hydroquinone monomethyl ether) and BHT (butylated hydroxytoluene) do not react directly with the carbon-centered monomer free radical (R•)[3]. Instead, they act by quenching peroxy radicals (ROO•) in a termination step[3].

For the inhibitor to function, a trace amount of oxygen must be present to convert R• to ROO•[3]. MIT EHS guidelines explicitly state that phenolic-inhibited chemicals are ineffective if oxygen is absent; thus, they should not be stored under strictly inert gas [4]. You must leave a small air headspace in the storage vial.

Q3: How long can I safely store this compound?

As a Class C peroxide-forming chemical, uninhibited enynes should be used within days. Inhibited enynes can be stored for up to 6–12 months at -20 °C[5]. However, you must test for peroxides every 6 months or before any high-hazard procedure (like distillation or concentration)[5].

Part 3: Mechanistic & Workflow Visualizations

G Enyne 1-(But-3-en-1-yn-1-yl)- 4-methylbenzene Peroxide Peroxy Radicals (ROO•) Enyne->Peroxide Auto-oxidation O2 Trace Oxygen (O2) O2->Peroxide Reacts with R• Polymer Auto-Polymerization (Cross-linked Enyne) Peroxide->Polymer Initiates chain reaction Stable Stable Non-Radical Complex Peroxide->Stable Quenched by Inhibitor Phenolic Inhibitor (e.g., MEHQ, BHT) Inhibitor->Stable Donates H•

Mechanistic pathway of enyne auto-polymerization and phenolic inhibitor quenching.

Workflow Recv Receive/Synthesize Enyne Inhibit Add 100-250 ppm MEHQ or BHT Recv->Inhibit Aliquot Aliquot into Amber Vials Inhibit->Aliquot Store Store at -20°C (Leave Trace Air) Aliquot->Store Prep Ready for Experiment Store->Prep Alumina Pass through Basic Alumina Plug Prep->Alumina Use Use Immediately in Synthesis Alumina->Use

Standard operating procedure for the storage and preparation of reactive enynes.

Part 4: Quantitative Data – Inhibitor Selection Matrix

Selecting the correct inhibitor dictates your downstream purification strategy. Below is a comparison of standard phenolic inhibitors used for reactive monomers[3].

InhibitorChemical NameMechanism of ActionTrace O₂ Required?Recommended Removal Method
MEHQ Hydroquinone monomethyl etherQuenches ROO• radicalsYes (10 ppm O₂ per 40 ppm MEHQ)Basic Alumina plug / Distillation
BHT Butylated hydroxytolueneQuenches ROO• / AntioxidantYes Flash Chromatography / Basic Alumina
HQ HydroquinoneQuenches ROO• radicalsYes Water wash / Basic Alumina
TBC 4-tert-ButylcatecholQuenches ROO• radicalsYes Water wash / Basic Alumina

Part 5: Experimental Protocols

Protocol A: Preparation and Aliquoting for Long-Term Storage

To prevent repeated freeze-thaw cycles and oxygen over-exposure, the bulk enyne must be aliquoted.

  • Inhibitor Addition: If the synthesized enyne is neat and uninhibited, immediately add MEHQ to a final concentration of 100–250 ppm. Stir gently to dissolve.

  • Vial Selection: Select clean, dry, amber glass vials (UV light promotes auto-oxidation and depletes inhibitors)[4].

  • Aliquoting: Dispense the enyne into the vials, ensuring the volume does not exceed 80% of the vial's capacity.

  • Atmosphere Control: Flush the headspace briefly with Nitrogen to displace excess moisture, but do not rigorously degas the liquid. A trace amount of ambient oxygen must remain dissolved in the liquid for MEHQ to function[3].

  • Storage: Seal tightly with PTFE-lined caps, wrap with Parafilm, and store at -20 °C. Label with the date of synthesis/receipt and the date opened[2].

Protocol B: Self-Validating Inhibitor Removal via Basic Alumina

Phenolic inhibitors are slightly acidic. Passing the monomer through basic alumina traps the inhibitor while the non-polar enyne elutes cleanly.

  • Column Preparation: Take a glass Pasteur pipette and insert a small plug of glass wool at the narrowing point.

  • Stationary Phase: Fill the pipette with 1.5 to 2 inches of Basic Alumina (Brockmann Grade I) .

  • Pre-wetting (Optional): If your reaction requires a specific solvent (e.g., THF or Hexane), pre-wet the basic alumina plug with 2 mL of that solvent.

  • Elution: Pipette your required volume of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene onto the top of the alumina. Use a rubber bulb to gently push the liquid through. Collect the purified enyne in a clean, dry flask.

  • System Validation (TLC Check): To validate the complete removal of the inhibitor, spot the eluted enyne alongside a control spot of pure MEHQ on a silica TLC plate. Elute with 10% Ethyl Acetate in Hexanes. Stain the plate with Potassium Permanganate (KMnO₄). The absence of the highly UV-active/KMnO₄-reactive MEHQ spot in your eluent confirms successful purification.

  • Immediate Use: Use the purified, uninhibited enyne immediately in your reaction to prevent spontaneous auto-polymerization.

References

  • Environmental Health & Safety (EHS) - Peroxide Forming Chemicals.University of Texas at Austin.
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.Fluoryx Labs.
  • EHS-0042 Peroxide Forming Chemicals.Massachusetts Institute of Technology (MIT).
  • Peroxide-Forming Chemicals – Safety Guidelines.Texas Christian University (TCU).
  • Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling.University of California, Berkeley.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene Coupling Reactions

Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 1-(but-3-en-1-yn-1-yl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the optimization of cross-coupling reactions involving 1-(but-3-en-1-yn-1-yl)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing catalyst loading. As a molecule featuring both alkene and alkyne functionalities, it presents unique opportunities and challenges in synthesis. Efficient catalyst use is paramount not only for economic viability but also for ensuring reaction reproducibility and minimizing downstream purification efforts by controlling byproduct formation.

This document moves beyond simple procedural lists to explain the underlying principles of catalyst activity and deactivation, empowering you to troubleshoot effectively and develop robust, scalable synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst optimization for enyne couplings.

Q1: What are the most common coupling reactions for a terminal enyne like 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, and which catalysts are typically used?

A: The terminal alkyne moiety of this substrate makes it an ideal partner for palladium-catalyzed Sonogashira coupling with aryl or vinyl halides.[1] This is one of the most direct methods for forming sp-sp² carbon-carbon bonds. Typical catalyst systems consist of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) and, in the classic protocol, a copper(I) co-catalyst (e.g., CuI).[1] Modern methods often utilize copper-free conditions to avoid the common side reaction of alkyne homocoupling.[2][3] The alkene portion could potentially participate in other reactions like Heck coupling, but selectivity is a key challenge that must be addressed through careful condition screening.

Q2: Why is optimizing catalyst loading a critical step in process development?

A: Optimizing catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: Palladium and its associated specialized ligands are expensive. Reducing the catalyst loading, even by a fraction of a mole percent, can lead to significant cost savings, especially on a large scale.

  • Product Purity: High catalyst loadings increase the risk of residual palladium in the final product, which is a major concern in pharmaceutical applications due to strict regulatory limits.

  • Minimizing Side Reactions: While a certain amount of catalyst is necessary, excessively high concentrations can sometimes accelerate side reactions or lead to catalyst decomposition.[4]

  • Reproducibility and Scalability: A reaction optimized at the lowest effective catalyst loading is often more robust and less prone to exothermic events upon scale-up.

Q3: What is a typical starting catalyst loading for this type of coupling, and how low can it realistically go?

A: A common starting point for catalyst loading in academic and early-stage development is in the range of 1-5 mol% of the palladium source.[5] For well-optimized systems using highly active pre-catalysts and bulky, electron-rich phosphine ligands, this can often be systematically reduced to 0.1-0.5 mol%.[6] In some highly efficient industrial processes, catalyst loadings can even be in the parts-per-million (ppm) range, though this requires extensive optimization.[6]

Q4: What are the primary visual signs of catalyst deactivation during a reaction?

A: The most common and obvious sign of catalyst deactivation is the formation of a black or dark-colored precipitate, known as "palladium black".[7][8] This consists of finely divided, catalytically inactive palladium metal aggregates.[8] Other signs include the reaction stalling before the complete consumption of starting materials (as monitored by TLC, GC, or LC-MS) and inconsistent results between batches even when following the same procedure.[7]

Troubleshooting Guide: Catalyst Performance Issues

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the optimization process.

Problem: My reaction shows low or no conversion of starting materials.

This is the most frequent challenge and often points to a fundamental issue with the catalytic system or reaction environment.

  • Possible Cause 1: Inactive Catalyst or Ligand. Palladium(0) complexes and phosphine ligands can be sensitive to air and moisture, leading to decomposition and loss of activity.[9]

  • Possible Cause 2: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can promote the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[2][9]

    • Solution: Ensure all solvents and the reaction vessel are rigorously degassed. This is a critical, non-negotiable step. Use techniques like freeze-pump-thaw cycles for solvents or sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5][8]

  • Possible Cause 3: Impurities in Reagents. Impurities in the starting materials, solvent, or base can act as catalyst poisons.

    • Solution: Use high-purity, anhydrous solvents. Ensure your base is pure and dry. If necessary, purify your starting materials via recrystallization, distillation, or chromatography.[7][11]

G cluster_reagents Reagent & Atmosphere Integrity cluster_conditions Reaction Parameters start Low / No Yield q_catalyst Is the Pd catalyst and ligand fresh and stored properly? start->q_catalyst s_catalyst Use fresh catalyst/ligand. Consider air-stable precatalyst. q_catalyst->s_catalyst No q_inert Was the reaction setup rigorously degassed and kept under inert gas? q_catalyst->q_inert Yes s_inert Degas solvents (freeze-pump-thaw) and maintain positive Ar/N₂ pressure. q_inert->s_inert No q_purity Are all starting materials, solvents, and base of high purity? q_inert->q_purity Yes s_purity Use anhydrous solvents. Purify substrates if necessary. q_purity->s_purity No q_temp Is the temperature appropriate for the coupling partners? q_purity->q_temp Yes s_temp Increase temperature incrementally. (e.g., 80-100 °C for aryl bromides) q_temp->s_temp No q_base Is the base strong enough and soluble? q_temp->q_base Yes s_base Screen different bases (e.g., carbonates, phosphates). q_base->s_base No

A decision tree for troubleshooting low-yield cross-coupling reactions.

Problem: I am observing significant formation of a diyne byproduct.

This byproduct results from the homocoupling of two molecules of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, a process known as Glaser coupling.

  • Possible Cause 1: Oxygen in the Reaction. As mentioned, oxygen is a key promoter of this oxidative side reaction.[2][12]

    • Solution: The most critical step is to improve the degassing procedure and ensure a strictly inert atmosphere.

  • Possible Cause 2: High Copper(I) Co-catalyst Concentration (Sonogashira). While catalytic in the cross-coupling cycle, high concentrations of the copper co-catalyst can accelerate the Glaser coupling pathway.[9]

    • Solution: Reduce the loading of the copper(I) salt (e.g., from 10 mol% to 2-5 mol%). More effectively, switch to a well-established copper-free Sonogashira protocol.[2] Many modern ligand systems are designed to facilitate the reaction without a copper co-catalyst.

  • Possible Cause 3: High Alkyne Concentration. Keeping the instantaneous concentration of the alkyne low can favor the desired cross-coupling pathway over homocoupling.

    • Solution: If practical, add the 1-(but-3-en-1-yn-1-yl)-4-methylbenzene solution slowly to the reaction mixture over several hours using a syringe pump.[9]

Experimental Protocols & Data Presentation

Protocol 1: A Systematic Approach to Optimizing Catalyst Loading

This protocol outlines a screening procedure to identify the minimum required catalyst loading for your specific coupling reaction. It assumes you have already established a viable set of conditions (solvent, base, temperature) that provides a moderate to good yield at a standard (e.g., 2 mol%) catalyst loading.

1. Materials and Setup:

  • An array of reaction vials (e.g., microwave vials with stir bars) suitable for parallel synthesis.

  • A heating block with magnetic stirring capabilities.

  • Stock solution of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (e.g., 0.5 M in degassed solvent).

  • Stock solution of your coupling partner (e.g., an aryl bromide, 0.6 M, 1.2 equiv).

  • Stock solution of the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 M in degassed solvent).

  • Stock solution of the ligand (e.g., SPhos, 0.04 M in degassed solvent).

  • Solid base (e.g., K₂CO₃ or K₃PO₄), weighed into each vial.

2. Procedure:

  • Preparation: In an inert atmosphere glovebox, add the appropriate amount of solid base to each reaction vial.

  • Reagent Addition: Add the stock solutions of the enyne and the coupling partner to each vial.

  • Catalyst Dosing: Carefully add the calculated volume of the palladium and ligand stock solutions to each vial to achieve the target catalyst loadings (see Table 1 for an example).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in the preheated stirring block at the desired temperature (e.g., 100 °C).

  • Monitoring: Run the reactions for a fixed period (e.g., 12 hours). After cooling, take a small aliquot from each reaction, quench, and analyze by a quantitative method (e.g., GC or LC-MS with an internal standard) to determine the yield or conversion.

Table 1: Example Data for a Catalyst Loading Optimization Screen Reaction of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene with 1-bromo-4-methoxybenzene.

EntryPd(OAc)₂ (mol%)SPhos (mol%)Temperature (°C)Time (h)Yield (%)
12.04.01001295
21.02.01001294
30.51.01001292
40.10.21001285
50.050.11001268
60.010.021001225

Interpretation: In this example, reducing the catalyst loading to 0.5 mol% maintains an excellent yield.[5] A further reduction to 0.1 mol% results in a noticeable drop in yield, suggesting that the optimal loading for this system under these conditions lies between 0.1 and 0.5 mol%.

G cluster_prep Preparation cluster_exec Execution (Inert Atmosphere) cluster_analysis Analysis & Decision prep1 Establish Baseline (e.g., 2 mol% Pd, >80% yield) prep2 Prepare Stock Solutions (Substrates, Catalyst, Ligand) prep1->prep2 prep3 Weigh Solid Reagents (Base) into Vial Array prep2->prep3 exec1 Dose Substrate Stock Solutions prep3->exec1 exec2 Dose Catalyst & Ligand Stock Solutions for Screening exec1->exec2 exec3 Seal Vials & Heat with Vigorous Stirring exec2->exec3 ana1 Quench & Analyze (LC-MS, GC) exec3->ana1 ana2 Identify Lowest Loading with Acceptable Yield (e.g., >90%) ana1->ana2 ana3 Confirm Optimal Loading on a Larger Scale ana2->ana3 Success G pd0 Active LₙPd(0) Catalyst pd2_ox LₙPd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (+ Ar-X) deactivation Deactivation (e.g., Aggregation) pd0->deactivation [O₂], ΔT pd2_trans LₙPd(II)(Ar)(Alkyne) pd2_ox->pd2_trans Transmetalation or Deprotonation (+ R-C≡C-H) pd2_trans->pd0 Reductive Elimination product Product (Ar-Alkyne) pd2_trans->product

A simplified catalytic cycle for a Sonogashira-type coupling.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This is often the rate-determining step. Bulky, electron-rich ligands accelerate this step and are crucial for less reactive halides like aryl chlorides. [13]2. Transmetalation/Deprotonation: For a Sonogashira coupling, the alkyne coordinates to the palladium center and is deprotonated by the base (often facilitated by a copper acetylide intermediate) to form a palladium-alkynyl complex. [14]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. [15] Catalyst Deactivation is an off-cycle pathway where the Pd(0) species, instead of undergoing oxidative addition, aggregates to form inactive palladium black. [7]This is promoted by high temperatures and the presence of oxygen. The role of the ligand is not just to facilitate the reaction steps but also to sterically shield and stabilize the Pd(0) center, preventing this aggregation. [7]This is why choosing the right ligand is as important as choosing the palladium source itself.

References

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for "Hept-1-en-5-yne". Benchchem.
  • Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Navigating 3-Nonyne Coupling Reactions: A Technical Support Guide. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating the HPLC Purity Analysis of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene: A Comparative Guide

As analytical scientists and drug development professionals, we frequently encounter molecules that challenge the limits of conventional reversed-phase chromatography. The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical scientists and drug development professionals, we frequently encounter molecules that challenge the limits of conventional reversed-phase chromatography. The compound 1-(but-3-en-1-yn-1-yl)-4-methylbenzene is a prime example. Structurally, it features a p-tolyl group attached to a conjugated butenyne moiety (an alkyne adjacent to an alkene). This extended π -electron network makes the molecule a strong chromophore, but it also introduces significant analytical challenges: it is highly hydrophobic, polarizable, and susceptible to isomerization and oxidative degradation.

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl phases for the purity validation of this conjugated enyne, providing a self-validating experimental workflow grounded in current regulatory standards.

The Mechanistic Challenge: C18 vs. Biphenyl Selectivity

When developing a purity assay, the primary goal is specificity —the ability to unequivocally assess the analyte in the presence of impurities, degradants, and positional isomers.

Standard C18 (Octadecylsilane) columns rely almost entirely on dispersive van der Waals forces to retain analytes[1]. Because the structural isomers of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (such as ortho- or meta-methyl variants, or partially saturated analogs) possess nearly identical hydrophobicities, a C18 phase often fails to achieve baseline resolution, leading to coelution.

Conversely, a Biphenyl stationary phase introduces a mixed-mode retention mechanism[1]. In addition to hydrophobic interactions, the biphenyl ligands interact directly with the analyte's highly conjugated enyne and aromatic systems via strong π−π interactions[2][3]. This orthogonal selectivity is critical for pulling structurally similar impurity peaks out of the main analyte's tail, achieving baseline separation where C18 fails.

Mechanism Analyte 1-(but-3-en-1-yn-1-yl)- 4-methylbenzene C18 C18 Stationary Phase (Alkyl Chain) Analyte->C18 Biphenyl Biphenyl Stationary Phase (Aromatic Rings) Analyte->Biphenyl VDW Hydrophobic / van der Waals Interactions Only C18->VDW PiPi Hydrophobic + π-π Interactions Biphenyl->PiPi Res1 Poor Resolution of Positional Isomers VDW->Res1 Res2 Baseline Resolution (Orthogonal Selectivity) PiPi->Res2

Logical relationship of stationary phase retention mechanisms for conjugated enynes.

Comparative Performance Data

To objectively evaluate these columns, identical gradient conditions were applied to a stressed sample of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene containing 1% of a synthetic positional isomer. The quantitative results demonstrate the superiority of the π−π retention mechanism for this specific molecular class.

Chromatographic ParameterC18 Column (Standard)Biphenyl Column (Optimized)Analytical Implication
Retention Time (min) 8.411.2Increased retention on Biphenyl due to π−π electron overlap.
Resolution ( Rs​ ) 1.1 (Coelution)2.8 (Baseline separation) Rs​≥1.5 is strictly required for accurate quantification[4].
Tailing Factor ( Tf​ ) 1.61.1Improved peak symmetry enhances automated integration accuracy.
Peak Purity Angle > Purity Threshold< Purity ThresholdConfirms the absence of hidden coeluting impurities under the main peak[5].

Self-Validating Experimental Methodology

To ensure this method is fit for its intended use in drug development or rigorous chemical research, the protocol must align with the4[4]. The following workflow is designed as a self-validating system : each step acts as a gating mechanism that must be satisfied before data generation proceeds.

Workflow SST 1. System Suitability (Tailing < 1.5, N > 5000) Spec 2. Specificity & Peak Purity (PDA Spectral Analysis) SST->Spec Pass Lin 3. Linearity & Range (LOQ to 120% Spec) Spec->Lin No Coelution Acc 4. Accuracy & Precision (Recovery & %RSD < 2.0) Lin->Acc R² ≥ 0.999 Rob 5. Robustness (Temp, Flow, pH shifts) Acc->Rob Validated

ICH Q2(R2) validation workflow for HPLC purity assessment.

Step-by-Step Validation Protocol

Step 1: Chromatographic Setup & System Suitability Testing (SST)

  • Column: Core-shell Biphenyl phase (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing.

  • Detection: Photodiode Array (PDA) scanning from 190–400 nm[5].

  • Self-Validation Gate: Inject a 10 µg/mL standard solution six times. The sequence is programmed to automatically halt if the Tailing Factor ( Tf​ ) exceeds 1.5 or the %RSD of the peak area exceeds 2.0%. This prevents the generation of invalid data from a poorly equilibrated system.

Step 2: Specificity via Forced Degradation

  • Procedure: Subject the 1-(but-3-en-1-yn-1-yl)-4-methylbenzene sample to stress conditions: 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light (4500 lx) for 24 hours.

  • Self-Validation Gate: Utilize the PDA detector to assess 5[5]. The software compares the UV spectra across the entire peak. If the calculated Purity Angle is less than the Purity Threshold, it mathematically proves the peak is spectrally homogeneous and completely resolved from any generated degradants.

Step 3: Linearity and Range

  • Procedure: Prepare a 7-point calibration curve ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit[4].

  • Causality: Because the conjugated enyne system is a highly sensitive chromophore, we must ensure the detector is not saturated at higher concentrations, which would artificially skew purity calculations.

  • Acceptance: Correlation coefficient ( R2 ) must be ≥0.999 .

Step 4: Accuracy and Precision

  • Procedure: Perform recovery experiments by spiking known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Recovery must fall between 98.0% and 102.0%, with an intermediate precision (inter-day) %RSD of ≤2.0% [4][6].

Conclusion & Best Practices

When validating the purity of highly conjugated, aromatic systems like 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, relying solely on standard C18 columns introduces a high risk of undetected coelution. Transitioning to a Biphenyl stationary phase leverages critical π−π interactions, providing the orthogonal selectivity necessary to resolve structurally similar impurities[1][3]. By coupling this optimized chemistry with a self-validating, ICH Q2(R2)-compliant workflow featuring PDA peak purity assessment[4][5], laboratories can ensure their analytical data is both scientifically rigorous and regulatory-ready.

References
  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH) [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices Separation Science[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research Association for Diagnostics & Laboratory Medicine (ADLM)[Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

comparative study of terminal enyne derivatives and 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

As drug development and materials science increasingly rely on complex conjugated scaffolds, the selection of the correct 1,3-enyne precursor becomes a critical variable in synthetic design. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex conjugated scaffolds, the selection of the correct 1,3-enyne precursor becomes a critical variable in synthetic design. This guide provides an objective, data-driven comparison between terminal enyne derivatives (unsubstituted at the alkyne terminus) and 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (an internal, aryl-capped enyne).

By analyzing their divergent behaviors in transition-metal catalysis—specifically ruthenium-catalyzed metathesis and palladium-catalyzed carbonylation—this guide equips researchers with the mechanistic insights necessary to optimize synthetic workflows.

Structural and Electronic Divergence

The fundamental reactivity differences between these two classes of enynes stem from the steric and electronic influence of the alkyne substituent.

  • Terminal Enyne Derivatives (e.g., but-3-en-1-yne): These molecules possess a highly accessible, acidic alkynyl proton. While this makes them ideal candidates for CuAAC (click chemistry) or Sonogashira cross-couplings, the unshielded terminal alkyne introduces severe vulnerabilities in complex transition-metal catalysis. They are highly susceptible to non-productive dimerization, uncontrolled radical additions, and catalyst poisoning.

  • 1-(but-3-en-1-yn-1-yl)-4-methylbenzene: This molecule features an internal alkyne capped by a para-tolyl group. The electron-donating methyl group enriches the alkyne's π-system, while the aryl ring provides critical steric shielding. This "aryl cap" fundamentally alters the reaction pathway, preventing non-productive side reactions, stabilizing intermediate metal-carbene or radical species, and enforcing strict regiocontrol 1.

Comparative Performance in Catalytic Systems

Ring-Closing Enyne Metathesis (RCEYM)

In ruthenium-catalyzed RCEYM, terminal enynes frequently lead to catalyst deactivation. The exposed terminal alkyne reacts to form highly stable, unreactive ruthenium methylidene species, effectively killing the catalytic cycle and requiring massive catalyst loading. Furthermore, the lack of steric bias results in complex, difficult-to-separate mixtures of E- and Z-isomers 2.

Conversely, internal alkynes like 1-(but-3-en-1-yn-1-yl)-4-methylbenzene establish a highly efficient "yne-then-ene" catalytic cycle. The steric bulk of the p-tolyl group prevents the formation of inert methylidenes, allowing for lower catalyst loadings and driving the reaction with remarkable Z-stereoselectivity for the endocyclic double bond 2.

Palladium-Catalyzed Carbonylation

During Pd-catalyzed tandem difunctional carbonylation, terminal enynes typically yield messy, unidentifiable reaction mixtures. The terminal alkyne cannot control the trajectory of incoming fluoroalkyl radicals, leading to chaotic oligomerization 3.

By contrast, 1-(but-3-en-1-yn-1-yl)-4-methylbenzene leverages its aryl cap to direct the incoming radical exclusively to the less hindered terminal alkene. The resulting tertiary propargyl radical is stabilized by the conjugated system, smoothly isomerizing to an allenyl radical before regioselective Pd-mediated CO insertion, ultimately yielding complex multisubstituted butenolides 4.

Quantitative Data & Performance Metrics

ParameterTerminal Enyne Derivatives1-(but-3-en-1-yn-1-yl)-4-methylbenzene
Structural Motif Terminal alkyne (-C≡CH), terminal alkeneInternal alkyne (aryl-capped), terminal alkene
Electronic Profile Highly acidic alkynyl proton, unshielded π-systemElectron-enriched π-system, sterically shielded
Ru-Catalyzed RCEYM Prone to catalyst deactivation; requires >10 mol% RuEfficient catalytic turnover; functions at <5 mol% Ru
RCEYM Stereoselectivity Yields complex E/Z isomer mixturesExclusive Z-stereoselectivity
Pd-Carbonylation Uncontrolled radical addition; messy mixturesHighly regioselective insertion; forms pure butenolides
Cycloisomerization High activation free energy barrierLower activation barrier due to dicarbene stabilization

Mechanistic Workflows & Visualizations

Mechanistic divergence in Ru-catalyzed enyne metathesis based on alkyne substitution.Self-validating workflow for Pd-catalyzed tandem difunctional carbonylation.

Self-Validating Experimental Protocols

Protocol A: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)

Causality & Design: Terminal enynes demand higher catalyst loadings due to the competitive formation of inert Ru-methylidenes. Utilizing 1-(but-3-en-1-yn-1-yl)-4-methylbenzene physically blocks this degradation pathway, allowing for lower catalyst loading and ensuring strict stereocontrol.

  • Preparation: In a glovebox, dissolve 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (0.5 mmol) in anhydrous, degassed toluene to achieve a 0.02 M concentration. Causality: High dilution favors intramolecular cyclization over intermolecular cross-metathesis.

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (H-G2, 5 mol%).

  • Thermal Activation: Heat the reaction mixture to 80°C under an argon atmosphere for 4 hours.

  • Self-Validation Check: Extract a 50 µL aliquot at 2 hours. Analyze via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting material spot confirms the absence of catalyst poisoning.

  • Isolation & Verification: Concentrate the mixture under reduced pressure and purify via flash chromatography. Perform 1 H-NMR analysis; the presence of a distinct vinylic proton signal coupled with the newly formed ring, with >95% integration for the Z-isomer, validates the stereoselective outcome.

Protocol B: Palladium-Catalyzed Tandem Difunctional Carbonylation

Causality & Design: CuOAc is essential to stabilize the fluoroalkyl radical and facilitate its addition. The p-tolyl group of the enyne directs this radical addition strictly to the less hindered alkene, forming a stable tertiary propargyl radical that isomerizes prior to Pd-mediated CO insertion.

  • Reagent Loading: To an oven-dried Schlenk tube, add 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (0.2 mmol), Pd(OAc) 2​ (10 mol%), CuOAc (20 mol%), and the chosen fluoroalkyl halide (0.4 mmol).

  • Solvent & Pressurization: Inject 2 mL of 1,4-dioxane and 10 equivalents of H 2​ O. Purge the vessel three times with CO gas, then pressurize to 10 bar.

  • Reaction: Stir the mixture at 90°C for 16 hours.

  • Self-Validation Check: Depressurize safely and analyze an aliquot via GC-MS. The presence of a single major peak corresponding to the exact mass of the target butenolide confirms regioselectivity. The absence of high-molecular-weight polymeric masses validates the suppression of terminal-alkyne-driven oligomerization.

  • Purification: Dilute with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and isolate the pure butenolide via silica gel chromatography.

References

  • Exploration of Ring-Closing Enyne Metathesis for the Synthesis of Azonino[5,4-b]indoles. Chemistry - A European Journal. [Link] [1]

  • Palladium-Catalyzed Regioselective Carbonylation of 2-Trifluoromethyl-1,3-enynes to Multisubstituted Conjugated Dienes. Organic Letters.[Link] [2]

  • Synergy of activating substrate and introducing C–H···O interaction to achieve Rh2(II)-catalyzed asymmetric cycloisomerization. Science China Chemistry.[Link][3]

  • Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. Journal of the American Chemical Society (via PMC).[Link] [4]

Sources

Validation

mass spectrometry fragmentation pattern of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

High-Resolution Mass Spectrometry of Conjugated Enynes: A Comparative Guide to the Fragmentation Pattern of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene Executive Summary & Analytical Challenge The structural elucidation of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry of Conjugated Enynes: A Comparative Guide to the Fragmentation Pattern of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

Executive Summary & Analytical Challenge

The structural elucidation of highly conjugated, non-polar hydrocarbons such as 1-(but-3-en-1-yn-1-yl)-4-methylbenzene (also known as p-tolylbutenyne; Exact Mass: 142.0783 Da) presents a unique challenge in modern mass spectrometry (MS). Because this molecule lacks heteroatoms (oxygen, nitrogen, etc.), it cannot be efficiently protonated or deprotonated, rendering standard Electrospray Ionization (ESI) highly ineffective[1].

To overcome this, analytical scientists must rely on hard ionization techniques or specialized atmospheric pressure interfaces. This guide objectively compares the performance of the traditional gold standard—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) —against the modern high-throughput alternative—Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (LC-APPI-MS/MS) . By dissecting the fragmentation pattern of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene, we provide a definitive framework for analyzing complex enynes in drug development and materials science.

Mechanistic Fragmentation Analysis (The "Why")

Understanding the intrinsic gas-phase chemistry of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene is critical for interpreting its mass spectra across any platform. The extensive π -conjugation across the tolyl ring, the alkyne, and the alkene stabilizes the radical cation, dictating its primary dissociation pathways.

  • Molecular Ion Survival [M]⁺• (m/z 142): Upon ionization, the removal of a π -electron yields a highly stabilized radical cation. In both EI and APPI, the M⁺• peak is expected to be the base peak (100% relative abundance) due to the resonance stabilization provided by the extended enyne system[2].

  • Tropylium Ion Formation (m/z 91): The defining feature of alkylbenzene fragmentation is the formation of the tropylium ion (C₇H₇⁺)[3]. For this molecule, the cleavage of the C(aryl)-C(alkyne) bond results in the loss of the butenyne radical (•C₄H₃, 51 Da). The remaining tolyl cation undergoes a rapid ring-expansion rearrangement to form the exceptionally stable, seven-membered aromatic tropylium ion at m/z 91[4].

  • Methyl Cleavage (m/z 127): The loss of the methyl radical (•CH₃, 15 Da) from the p-tolyl position yields a substituted tropylium or benzylium cation (C₁₀H₇⁺) at m/z 127.

  • Vinyl Cleavage (m/z 115): The terminal alkene portion of the enyne chain is susceptible to homolytic cleavage. Loss of the vinyl radical (•C₂H₃, 27 Da) leaves a highly conjugated tolyl-ethynyl cation (C₉H₇⁺) at m/z 115[1].

MS_Pathway M Molecular Ion[M]⁺• m/z 142.078 C11H10⁺• F1 Tropylium Ion m/z 91.055 C7H7⁺ M->F1 - •C4H3 (51 Da) Enyne Cleavage F2 Tolyl-Ethynyl Cation m/z 115.055 C9H7⁺ M->F2 - •C2H3 (27 Da) Vinyl Cleavage F3 Substituted Tropylium m/z 127.055 C10H7⁺ M->F3 - •CH3 (15 Da) Methyl Cleavage

Fragmentation pathways of 1-(but-3-en-1-yn-1-yl)-4-methylbenzene molecular ion.

Platform Comparison: GC-EI-MS vs. LC-APPI-MS/MS

While GC-EI-MS is the historical default for volatile hydrocarbons, LC-APPI-MS/MS offers superior flexibility for heavier analogs or samples in complex biological matrices where GC derivatization or volatility is an issue. APPI utilizes a Krypton lamp (10.6 eV) to selectively photoionize molecules with ionization energies below this threshold (most conjugated enynes fall in the 8–9 eV range).

Table 1: Ionization Platform Comparison for Conjugated Enynes

FeatureGC-EI-MS (70 eV)LC-APPI-MS/MS (Dopant-Assisted)Scientific Rationale
Primary Ion Formed Radical Cation (M⁺•)Radical Cation (M⁺•)Both methods strip an electron without adding a proton, yielding identical precursor ions.
Fragmentation Control Fixed (Hard Ionization)Tunable (via Collision-Induced Dissociation)EI fragments the molecule instantly in the source. APPI isolates M⁺• and fragments it in a collision cell, allowing energy titration.
Matrix Tolerance Low (Requires volatile, clean extracts)High (LC separates matrix components)LC-APPI is ideal for pharmacokinetic studies of enyne-containing drug candidates in plasma.
Sensitivity for Enynes Excellent (Sub-picogram)Excellent (with Toluene dopant)APPI requires a dopant to mediate charge transfer, matching EI sensitivity for non-polar targets.

Table 2: High-Resolution Fragmentation Assignments for 1-(but-3-en-1-yn-1-yl)-4-methylbenzene

m/z (Theoretical)Ion FormulaNeutral LossMechanistic Origin
142.0783 C₁₁H₁₀⁺•NoneIntact molecular radical cation.
127.0548 C₁₀H₇⁺•CH₃ (15.023 Da)Cleavage of the aromatic methyl group.
115.0548 C₉H₇⁺•C₂H₃ (27.023 Da)Cleavage of the terminal vinyl group from the enyne.
91.0548 C₇H₇⁺•C₄H₃ (51.023 Da)Cleavage of the enyne chain; rearrangement to Tropylium[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal causality checks to prevent false negatives or miscalibrations.

Protocol A: GC-EI-MS Structural Screening

Causality Focus: We utilize 70 eV electron energy because the de Broglie wavelength of a 70 eV electron matches the average bond length of organic molecules (~0.14 nm), maximizing ionization cross-section and ensuring spectral reproducibility against NIST libraries.

  • System Suitability & Autotune (Validation Step): Infuse Perfluorotributylamine (PFTBA) calibration gas. Verify that the m/z 69, 219, and 502 peaks are present with relative abundances of 100%, >35%, and >1%, respectively. If m/z 502 is missing, the quadrupole is discriminating against high masses; clean the source before proceeding.

  • Sample Preparation: Dissolve 1-(but-3-en-1-yn-1-yl)-4-methylbenzene in GC-grade hexane to a final concentration of 10 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Use helium carrier gas at 1.0 mL/min.

  • Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • Data Acquisition: Scan m/z 40 to 300. Extract m/z 142, 127, 115, and 91 to confirm the structural fingerprint.

Protocol B: LC-APPI-MS/MS Quantitative Elucidation

Causality Focus: Direct photoionization of the enyne is inefficient due to low photon capture cross-sections. We introduce Toluene as a dopant. The 10.6 eV Kr lamp ionizes Toluene (IE = 8.82 eV) to Toluene⁺•. Because the enyne has a lower IE than Toluene, a rapid, thermodynamically favorable charge-exchange occurs: Toluene⁺• + Enyne → Toluene + Enyne⁺•.

  • Dopant Validation (Validation Step): Prior to sample injection, infuse a known non-polar standard (e.g., Anthracene, 1 µg/mL) while introducing Toluene dopant at 10% of the total LC flow rate. Monitor the Anthracene M⁺• signal (m/z 178). If the signal is absent, the Kr lamp is degraded or the dopant flow is blocked. Do not proceed until resolved.

  • Chromatography: Inject 5 µL of sample onto a C18 Reverse Phase column (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Isocratic elution using 90% Acetonitrile / 10% Water at 0.4 mL/min. Introduce Toluene dopant post-column via a T-junction at 40 µL/min.

  • APPI Source Parameters: Set the vaporizer temperature to 350°C to ensure complete volatilization of the hydrocarbon.

  • Tandem MS (CID): Isolate the precursor ion (m/z 142.1) in Q1. Apply Collision Energy (CE) ramping from 10 to 40 eV using Argon collision gas in Q2. Monitor the appearance of the m/z 91 transition in Q3 to definitively confirm the presence of the tolyl-enyne architecture.

References

  • Mass spectrometric and computational studies on the reaction of aromatic peroxyl radicals with phenylacetylene using the distonic radical ion approach. PubMed Central (NIH).
  • Femtosecond Time- and Spectrally Resolved Ion Photofragmentation Spectroscopy: Case Studies of Two Alkylbenzene Cations. PubMed Central (NIH).
  • Tropylium Ion Formation from Toluene: Solution of an Old Problem in Organic Mass Spectrometry. Accounts of Chemical Research (ACS Publications).
  • Spectroscopic and Spectrometric Analysis of Hept-5-en-1-yne: A Technical Guide. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

1-(But-3-en-1-yn-1-yl)-4-methylbenzene proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced synthetic intermediates requires moving beyond generic safety data sheets. 1-(But-3-en-1-yn-1-yl)-4-methylbenzene is a highly reactive, conjugated eny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced synthetic intermediates requires moving beyond generic safety data sheets. 1-(But-3-en-1-yn-1-yl)-4-methylbenzene is a highly reactive, conjugated enyne tethered to a toluene moiety. While it is an invaluable building block in complex molecule synthesis and drug development, its unique electronic structure demands rigorous, causality-driven disposal protocols.

Below is the comprehensive operational guide for the stabilization, handling, and disposal of this compound, designed to ensure absolute laboratory safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To safely dispose of 1-(But-3-en-1-yn-1-yl)-4-methylbenzene, one must first understand the thermodynamic and kinetic vulnerabilities of its molecular architecture:

  • Radical-Initiated Auto-Polymerization: The conjugated enyne system (-C≡C-CH=CH₂) is thermodynamically unstable when concentrated. Exposure to light, heat, or atmospheric oxygen can generate trace radicals. These radicals initiate a rapid, highly exothermic cross-linking cascade. If this occurs inside a sealed waste carboy, the resulting pressure spike can cause a catastrophic container failure.

  • Peroxidizability: The propargylic and allylic carbon positions are highly susceptible to hydrogen atom abstraction by triplet oxygen, leading to the formation of shock-sensitive hydroperoxides over time.

  • Ignitability: As a purely hydrocarbon-based molecule, it possesses a low flash point and high flammability, strictly classifying it under specific federal hazardous waste codes[1].

Quantitative Data & Waste Classification

Before integrating this chemical into your laboratory's waste stream, it must be profiled according to the Resource Conservation and Recovery Act (RCRA)[2].

ParameterValue / ClassificationOperational Causality & Disposal Impact
Chemical Formula C₁₁H₁₀Dictates segregation into the Non-Halogenated Organic waste stream.
EPA Waste Code (Ignitable) D001Flash point is < 60°C (140°F); mandates storage in grounded, fire-rated cabinets[2].
EPA Waste Code (Reactive) D003Potential for violent polymerization; requires chemical stabilization prior to disposal[1].
Inhibitor Requirement 100–250 ppm BHTMandatory additive to quench propagating radicals and ensure transport stability.
Incompatibilities Oxidizers, strong acidsMixing with nitric acid or peroxides in waste streams will trigger immediate ignition.

Pre-Disposal Stabilization Protocol

Never dispose of pure, uninhibited 1-(But-3-en-1-yn-1-yl)-4-methylbenzene directly into a bulk waste container. The following self-validating protocol must be executed to neutralize its reactivity.

Step 1: Peroxide Screening and Quenching

  • Obtain a 1 mL aliquot of the enyne waste and test it using pre-calibrated KI-starch indicator paper.

  • Causality: If the test indicates peroxide levels >20 ppm, the solution is at risk of shock-induced detonation.

  • Action: Quench the bulk waste by stirring it with an equal volume of 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) for 30 minutes. Separate the organic layer for the next step.

Step 2: Radical Inhibition

  • Weigh out Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) to achieve a final concentration of 250 ppm relative to the enyne volume.

  • Dissolve the inhibitor completely into the organic waste.

  • Causality: The sterically hindered phenolic hydroxyl group of BHT acts as a sacrificial hydrogen donor. It undergoes Hydrogen Atom Transfer (HAT) with any carbon-centered radicals, forming a stable, unreactive phenoxy radical, thereby terminating the polymerization chain reaction.

Step 3: Thermal Dissipation via Dilution

  • Dilute the stabilized enyne with a compatible, inert non-halogenated solvent (e.g., toluene, heptane, or ethyl acetate) so that the enyne constitutes less than 10% v/v of the final mixture.

  • Causality: Dilution acts as a thermal sink. Even if an inhibitor fails, the excess solvent will absorb the heat of reaction, preventing the mixture from reaching its autoignition temperature.

Waste Segregation and SAA Management Workflow

Workflow for the stabilization and disposal of reactive conjugated enyne waste.

Step-by-Step SAA (Satellite Accumulation Area) Logistics:

  • Containerization: Transfer the diluted, stabilized waste into a high-density polyethylene (HDPE) or safety-coated glass waste carboy. Ensure the container is kept closed at all times unless actively adding waste[3]. Do not leave funnels resting in the container.

  • Regulatory Labeling: Immediately affix a hazardous waste label. The label must explicitly list all chemical constituents without abbreviations (e.g., "1-(But-3-en-1-yn-1-yl)-4-methylbenzene 5%, Toluene 95%, BHT trace") and mark the physical hazards as "Flammable" and "Reactive"[3].

  • Volume Limits & Pickup: Store the container in a designated SAA within a flammable storage cabinet. SAAs must not exceed 15 gallons of flammable waste[3]. Once the container reaches 90% capacity, submit a waste pickup request to your Environmental Health & Safety (EHS) department. EPA regulations mandate that full containers be removed from the SAA within 72 hours[3].

Emergency Spill Response

If a spill occurs outside of primary containment (e.g., a fume hood), standard solvent cleanup procedures are insufficient due to the reactivity of the enyne.

  • Isolate and Evacuate: Immediately clear personnel from the area and eliminate all ignition sources (hot plates, static-prone equipment).

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or proprietary spill-control pads. Never use combustible materials like sawdust or paper towels, as the high surface area combined with the reactive enyne can lead to spontaneous combustion.

  • Non-Sparking Recovery: Use beryllium-copper or plastic non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste bucket.

  • EHS Escalation: Do not attempt to neutralize the bulk spill chemically on the floor. Seal the bucket, label it as "Spill Debris: D001/D003 Enyne," and contact EHS for immediate extraction.

References

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." acs.org. URL:[Link]

  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing." americanchemistry.com. URL:[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." columbia.edu. URL:[Link]

  • University of Texas at Austin EHS. "Chemical Waste | Environmental Health & Safety." utexas.edu. URL:[Link]

Sources

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